3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide
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Overview
Description
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide typically involves multiple steps, starting from acridine. The general procedure includes the following steps:
Nitration and Reduction: Acridine is first nitrated to form 9-nitroacridine, which is then reduced to 9-aminoacridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce various functional groups onto the acridine ring .
Scientific Research Applications
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Explored for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific DNA sequences and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-aminoacridine: Known for its antimicrobial properties.
9-methylacridine: Used as a corrosion inhibitor.
9-carboxyacridine: Investigated for its anticancer activity
Uniqueness
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide is unique due to its dual acridine moieties, which enhance its ability to intercalate into DNA and increase its biological activity. This structural feature distinguishes it from other acridine derivatives and contributes to its potential as a therapeutic agent .
Properties
CAS No. |
90831-36-0 |
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Molecular Formula |
C37H38N6O2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide |
InChI |
InChI=1S/C37H38N6O2/c44-34(20-24-40-36-26-12-2-6-16-30(26)42-31-17-7-3-13-27(31)36)38-22-10-1-11-23-39-35(45)21-25-41-37-28-14-4-8-18-32(28)43-33-19-9-5-15-29(33)37/h2-9,12-19H,1,10-11,20-25H2,(H,38,44)(H,39,45)(H,40,42)(H,41,43) |
InChI Key |
KDMTVBALSZGFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)NCCCCCNC(=O)CCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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